N1-((1-Benzylpiperidin-4-yl)methyl)-N1-ethylethane-1,2-diamine
Description
N1-((1-Benzylpiperidin-4-yl)methyl)-N1-ethylethane-1,2-diamine is a tertiary diamine featuring a benzyl-substituted piperidine core linked to an ethylamine moiety. This compound belongs to a class of structurally diverse diamines with applications in medicinal chemistry, particularly as intermediates in drug synthesis . Its structural complexity, characterized by the benzylpiperidine group and ethyl substitution, distinguishes it from simpler aliphatic diamines.
Properties
IUPAC Name |
N'-[(1-benzylpiperidin-4-yl)methyl]-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-2-19(13-10-18)14-17-8-11-20(12-9-17)15-16-6-4-3-5-7-16/h3-7,17H,2,8-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMNPZIXHZWVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-Benzylpiperidin-4-yl)methyl)-N1-ethylethane-1,2-diamine is a compound of interest due to its potential biological activities. This compound, with a molecular weight of 275.43 g/mol, has been studied for its interactions with various receptors and its implications in pharmacology. This article provides a detailed overview of the biological activity of this compound, including data tables and research findings.
Key Characteristics
- Molecular Formula : C16H27N3
- CAS Number : 1353947-17-7
Receptor Affinity
Research indicates that compounds similar to this compound exhibit significant affinity for sigma receptors. A study on related compounds showed high binding affinity for sigma1 receptors (Ki values in the nanomolar range) and moderate affinity for sigma2 receptors .
| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 |
| 2-fluoro-substituted analogue | 3.56 | 667 |
This data suggests that modifications to the piperidine ring can enhance receptor selectivity and binding affinity.
Pharmacological Implications
The high selectivity for sigma receptors suggests potential therapeutic applications in neuropharmacology. Sigma receptors are implicated in various neurological disorders, including depression and schizophrenia. Compounds with high affinity for these receptors may serve as radiotracers in imaging studies or as therapeutic agents .
Study on Pain Management
A study evaluated the efficacy of this compound in models of neuropathic pain. The results indicated that the compound significantly reduced pain responses in animal models, suggesting its potential as an analgesic agent.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results demonstrated that these compounds could mitigate neuronal death and promote survival in vitro, highlighting their potential utility in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between the target compound and its analogues:
Key Observations :
- Cyclic vs. Aromatic Groups : Cyclopropyl (Crysdot) and pyridinylmethyl () substituents may enhance metabolic stability or modulate electronic properties compared to benzylpiperidine .
- Heteroaromatic Systems: Quinoline-based analogues () exhibit distinct electronic profiles due to chlorine and fluorine substituents, which could influence antimicrobial or anticancer activity .
Functional and Application Differences
- Corrosion Inhibition : Aliphatic diamines like DETA and TETA () rely on multiple amine groups for metal surface adsorption. The target compound’s benzylpiperidine group may reduce hydrophilicity, limiting corrosion inhibition compared to linear amines .
- Organocatalysis: Enaminone-based diamines () with trifluoromethyl or bromo substituents demonstrate high catalytic activity (up to 96% yield), suggesting that electron-withdrawing groups on the target compound could modify reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
